4-(Thiophen-2-yl)pyrrolidine-3-carbonitrile
Description
BenchChem offers high-quality 4-(Thiophen-2-yl)pyrrolidine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Thiophen-2-yl)pyrrolidine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-thiophen-2-ylpyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c10-4-7-5-11-6-8(7)9-2-1-3-12-9/h1-3,7-8,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMKXATTZSMSRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=CS2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Thiophen-2-yl)pyrrolidine-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-(Thiophen-2-yl)pyrrolidine-3-carbonitrile can be represented as follows:
- IUPAC Name : 4-(Thiophen-2-yl)pyrrolidine-3-carbonitrile
- Molecular Formula : C10H10N2S
- Molecular Weight : 194.26 g/mol
The biological activity of 4-(Thiophen-2-yl)pyrrolidine-3-carbonitrile is primarily attributed to its interaction with various biological targets. Compounds containing pyrrolidine and thiophene moieties have been shown to exhibit:
- Antimicrobial Activity : Inhibition of bacterial growth and potential use as antibacterial agents.
- Anticancer Properties : Induction of apoptosis in cancer cell lines through modulation of signaling pathways.
Target Pathways
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in cancer progression and inflammation.
- Receptor Binding : It may bind to specific receptors, altering cellular responses related to growth and survival.
Antimicrobial Activity
Recent studies indicate that derivatives of pyrrolidine, including 4-(Thiophen-2-yl)pyrrolidine-3-carbonitrile, have demonstrated significant antimicrobial effects against various pathogens. For instance:
This suggests a promising application in treating bacterial infections.
Anticancer Activity
In vitro studies have shown that 4-(Thiophen-2-yl)pyrrolidine-3-carbonitrile exhibits cytotoxic effects on several cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15.0 | |
| CaCo-2 (colon cancer) | 10.5 | |
| MCF7 (breast cancer) | 12.0 |
These results indicate its potential as a lead compound in anticancer drug development.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various thiophene derivatives, including 4-(Thiophen-2-yl)pyrrolidine-3-carbonitrile, against a panel of bacteria and fungi. The findings revealed significant inhibition zones, suggesting strong antimicrobial activity.
- Anticancer Evaluation : Another research project focused on the synthesis and evaluation of pyrrolidine derivatives for their anticancer properties. The study highlighted that compounds similar to 4-(Thiophen-2-yl)pyrrolidine-3-carbonitrile showed promising results against multiple cancer cell lines, particularly through apoptosis induction mechanisms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
